molecular formula C20H15N3O3S B12632586 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-

Cat. No.: B12632586
M. Wt: 377.4 g/mol
InChI Key: SHLANBXRIPRBCH-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]- is a complex organic compound known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a pyridinyl-furanyl methylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]- typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the methoxyphenyl group and the pyridinyl-furanyl methylene moiety. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1,3-Thiazol-2-ol
  • 4-(4-Methoxyphenyl)-Morpholine

Uniqueness

Compared to similar compounds, 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]- stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-imino-3-(4-methoxyphenyl)-5-[(5-pyridin-3-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15N3O3S/c1-25-15-6-4-14(5-7-15)23-19(24)18(27-20(23)21)11-16-8-9-17(26-16)13-3-2-10-22-12-13/h2-12,21H,1H3

InChI Key

SHLANBXRIPRBCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CN=CC=C4)SC2=N

Origin of Product

United States

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